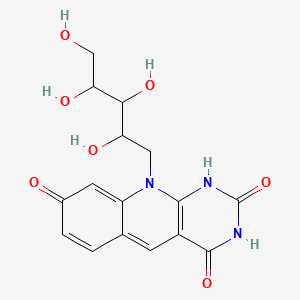

8-Hydroxy-5-deazaflavin

Vue d'ensemble

Description

8-Hydroxy-5-deazaflavin is a derivative of 5-deazaflavin, which is an analogue of naturally occurring flavins such as riboflavin, flavin mononucleotide, and flavin adenine dinucleotide . This compound is notable for its unique structure, where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom, resulting in distinctive electrochemical and photochemical properties . It is frequently used as a replacement coenzyme in various flavoproteins to study and manipulate their reaction mechanisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-5-deazaflavin involves the preparation of the 7,8-didemethyl-8-hydroxy-5-deazariboflavin moiety. This process typically starts with the riboflavin biosynthesis pathway, where a pyrimidine intermediate is used . The synthesis also involves the precursor 4-hydroxyphenylpyruvate from tyrosine . The reaction conditions often include the use of radical S-adenosylmethionine binding motifs, Fe²⁺, sulfide, and dithionite to stimulate the production of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the heterologous expression of the riboflavin kinase from Schizosaccharomyces pombe in Escherichia coli and Saccharomyces cerevisiae . This method allows for the scalable production of the compound, making it feasible for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Hydroxy-5-deazaflavin undergoes various types of reactions, including oxidation, reduction, and substitution. One of the key reactions it catalyzes is the electron transfer between reduced coenzyme F420 and NADP⁺, resulting in the formation of coenzyme F420 and NADPH .

Common Reagents and Conditions: The common reagents used in these reactions include NADP⁺, coenzyme F420, and various electron donors and acceptors . The reaction conditions often involve the use of photochemically induced dynamic nuclear polarization to observe the one-electron-reduced species under biologically relevant conditions .

Major Products: The major products formed from these reactions include NADPH and coenzyme F420, which are essential for various metabolic processes in microorganisms .

Applications De Recherche Scientifique

Enzymatic Functions

8-Hydroxy-5-deazaflavin-Dependent Enzymes

One of the notable applications of this compound is in the function of specific enzymes such as oxidoreductases and hydrogenases. For instance, an enzyme isolated from Streptomyces griseus demonstrated that this compound serves as a cofactor that facilitates electron transfer between NADPH and the substrate. This enzyme shows a high specificity for the this compound structure, indicating its critical role in metabolic pathways involving electron transport .

Kinetic Studies

Steady-state kinetic parameters for this compound-reducing hydrogenase have been extensively studied. This enzyme catalyzes the reduction of this compound, showcasing its importance in hydrogen production processes, particularly in microbial systems . The kinetic studies reveal that this enzyme operates efficiently under specific conditions, highlighting potential applications in bioenergy production.

Bioenergy Production

Microbial Hydrogen Production

In the context of bioenergy, this compound plays a pivotal role in microbial hydrogen production. It is utilized as a cofactor in various hydrogenases that facilitate the conversion of organic substrates into hydrogen gas. Research indicates that this compound can enhance the efficiency of hydrogen production processes by acting as an electron carrier, thus improving the overall yield of biohydrogen .

Biochemical Probes

Flavoprotein Studies

The unique properties of this compound make it an excellent probe for studying flavoproteins. As a replacement for flavin mononucleotide and flavin adenine dinucleotide, it aids researchers in understanding the mechanisms of flavoproteins by providing insights into their electron transfer capabilities . The ability to manipulate reaction mechanisms using this compound has been instrumental in biochemical research.

Structural and Functional Insights

Photochemical Properties

Recent studies have highlighted the photochemical properties of this compound, which are essential for its function in biological systems. It has been observed that this compound can act as a light-harvesting chromophore, particularly in DNA photolyases across different life domains. This characteristic allows it to efficiently capture light energy and transfer it to other molecules involved in photoreduction processes .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 8-Hydroxy-5-deazaflavin involves one-electron-transfer reactions in flavoproteins. These reactions are often impeded with 5-deazaflavin as a cofactor, leading to the formation of less stable radical species that quickly re-oxidize or undergo disproportionation . The compound’s unique structure allows it to function as a light-harvesting chromophore and facilitate various redox reactions in microorganisms .

Comparaison Avec Des Composés Similaires

- Riboflavin

- Flavin mononucleotide

- Flavin adenine dinucleotide

- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin

Comparison: While structurally similar to riboflavin and its derivatives, 8-Hydroxy-5-deazaflavin is unique due to the substitution of the nitrogen atom at position 5 with a carbon atom . This modification imparts distinctive electrochemical and photochemical properties, making it a valuable tool in studying and manipulating flavoprotein reaction mechanisms . Additionally, its role as a light-harvesting chromophore and its involvement in various redox reactions highlight its versatility and importance in scientific research .

Propriétés

IUPAC Name |

10-(2,3,4,5-tetrahydroxypentyl)-1H-pyrimido[4,5-b]quinoline-2,4,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O7/c20-6-12(23)13(24)11(22)5-19-10-4-8(21)2-1-7(10)3-9-14(19)17-16(26)18-15(9)25/h1-4,11-13,20,22-24H,5-6H2,(H2,17,18,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMIIBXYFPJZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC3=C(N2CC(C(C(CO)O)O)O)NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958446 | |

| Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37333-48-5 | |

| Record name | Factor 420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037333485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-(2,4-dihydroxy-8-oxopyrimido[4,5-b]quinolin-10(8H)-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.